1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine
Overview
Description
1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine is an organic compound with the molecular formula C19H16N2 It is characterized by the presence of a methanimine group bonded to a pyridin-3-ylmethyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine can be synthesized through several methods. One common synthetic route involves the reaction of 3-(aminomethyl)pyridine with benzophenone in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in toluene at elevated temperatures (around 110°C) for 12 hours. The product is then purified using flash silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its imine group can undergo hydrolysis, releasing active intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-N-(pyridin-4-ylmethyl)methanimine
- 1,1-Diphenyl-N-(pyridin-2-ylmethyl)methanimine
Uniqueness
1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable subject of study in various research fields .
Properties
IUPAC Name |
1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)21-15-16-8-7-13-20-14-16/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEGDIGUUSEGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC2=CN=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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